molecular formula C14H16IN3O B4705195 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide

Katalognummer B4705195
Molekulargewicht: 369.20 g/mol
InChI-Schlüssel: MOPMMGGNLJBCEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide, also known as IMPY, is a small molecule that has been extensively studied for its potential applications in the field of nuclear medicine. IMPY is a radioligand that binds specifically to the amyloid-beta (Aβ) peptide, which is a key pathological hallmark of Alzheimer's disease (AD).

Wirkmechanismus

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide involves its specific binding to the Aβ peptide. Aβ is a peptide that is produced by the cleavage of the amyloid precursor protein (APP) and is known to accumulate in the brains of individuals with AD. This compound binds specifically to Aβ, which allows for the visualization of Aβ plaques in the brain using PET imaging. In addition, this compound has also been shown to inhibit the aggregation of Aβ, which may have therapeutic implications for the treatment of AD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its binding to Aβ. By binding specifically to Aβ, this compound allows for the visualization of Aβ plaques in the brain, which can aid in the diagnosis of AD. In addition, this compound has also been shown to inhibit the aggregation of Aβ, which may have therapeutic implications for the treatment of AD.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide in lab experiments is its specific binding to Aβ. This allows for the visualization of Aβ plaques in the brain using PET imaging, which can aid in the diagnosis of AD. In addition, this compound has also been shown to inhibit the aggregation of Aβ, which may have therapeutic implications for the treatment of AD. However, one limitation of using this compound is its relatively short half-life, which may limit its usefulness in certain applications.

Zukünftige Richtungen

There are several future directions for the study of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide. One area of research is the development of new radioligands that can bind specifically to Aβ with higher affinity and selectivity. Another area of research is the investigation of the therapeutic potential of this compound and related compounds for the treatment of AD. Finally, there is also interest in using this compound and related compounds for the detection and treatment of other neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide has been extensively studied for its potential applications in the field of nuclear medicine, particularly in the diagnosis and treatment of Alzheimer's disease. It has been shown to bind specifically to Aβ plaques in the brain, which makes it a useful tool for the detection of these plaques in vivo using positron emission tomography (PET) imaging. In addition, this compound has also been investigated as a potential therapeutic agent for the treatment of AD.

Eigenschaften

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16IN3O/c1-3-18-9-12(10(2)17-18)8-16-14(19)11-5-4-6-13(15)7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPMMGGNLJBCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide
Reactant of Route 4
Reactant of Route 4
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.